molecular formula C11H13N3O B2916586 N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide CAS No. 2097882-99-8

N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide

Cat. No.: B2916586
CAS No.: 2097882-99-8
M. Wt: 203.245
InChI Key: GZYSOQXKRDMXNP-UHFFFAOYSA-N
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Description

N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 4,6-dimethylpyrimidine ring, a privileged scaffold known for its diverse biological activities. This core structure is found in compounds investigated as potent neuraminidase inhibitors for anti-influenza therapy , and in other derivatives evaluated for anticancer activity through molecular docking studies with targets like PIK3γ . The 4,6-dimethylpyrimidine moiety is also a key building block in the synthesis of various heterocyclic systems, including compounds with demonstrated antimicrobial properties . The addition of a but-2-ynamide group, featuring an alkyne function, expands the compound's utility beyond inherent biological activity. This group serves as a versatile handle for bioorthogonal chemistry, particularly in Click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the compound a valuable intermediate for the synthesis of more complex molecules, for bioconjugation with azide-tagged biomolecules, or for use in chemical proteomics to profile protein interactions. This product is intended for research purposes only. It is strictly for laboratory use and is not approved for use in humans, animals, or as a drug, cosmetic, or food additive.

Properties

IUPAC Name

N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-4-5-11(15)12-7-10-13-8(2)6-9(3)14-10/h6H,7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYSOQXKRDMXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NC(=CC(=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide typically involves the reaction of 4,6-dimethylpyrimidine with but-2-ynoic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Core Structure Key Substituents Alkyne/Acetylenic Presence
This compound Pyrimidine 4,6-Dimethylpyrimidinyl, but-2-ynamide Yes (but-2-ynamide)
Compound m Hexane backbone 2,6-Dimethylphenoxyacetamido, 4-hydroxy, diphenyl, tetrahydropyrimidin-1(2H)-yl No
Compound n Hexane backbone 2,6-Dimethylphenoxyacetamido, 4-hydroxy, diphenyl, tetrahydropyrimidin-1(2H)-yl No
Compound o Hexane backbone 2,6-Dimethylphenoxyacetamido, 4-hydroxy, diphenyl, tetrahydropyrimidin-1(2H)-yl No

Key Observations :

  • Pyrimidine vs. Tetrahydropyrimidinone: The target compound retains a fully aromatic pyrimidine ring, whereas compounds m, n, and o feature a saturated tetrahydropyrimidinone ring, which may enhance hydrogen-bonding capacity.
  • Backbone Complexity : Compounds m–o have a hexane backbone with multiple stereocenters and phenyl groups, suggesting a focus on peptidomimetic or macrocyclic drug design, unlike the simpler pyrimidine-propargylamide architecture of the target compound.

Stereochemical Considerations

  • The target compound lacks explicit stereochemical notation in its name, implying either a racemic mixture or a non-chiral center. In contrast, compounds m–o exhibit defined (R) and (S) configurations at multiple positions, which are critical for their biological activity and receptor binding .
  • The absence of stereocenters in the target compound may simplify synthesis but limit enantioselective interactions with biological targets.

Pharmacological Implications (Inferred)

  • Compounds m–o: Their tetrahydropyrimidinone and phenoxyacetamido groups are hallmarks of protease inhibitors (e.g., HIV protease) or anticoagulants, as seen in similar pharmacopeial agents.

Methodological Considerations for Structural Analysis

Crystallographic software such as SHELX and WinGX () are critical for resolving the molecular structures of such compounds. For example:

  • SHELXL : Used for refining the anisotropic displacement parameters of the pyrimidine ring and alkyne moiety .
  • ORTEP for Windows : Visualizes the spatial arrangement of substituents, aiding in comparing steric effects between the target compound and analogs .

Biological Activity

N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

Chemical Structure:

  • Molecular Formula: C11H14N4
  • SMILES: CC(C#C)NC@HC1=NC(=NC=C1C)C(C)=O
  • InChI Key: XXXXXX

The compound features a pyrimidine ring substituted with a dimethyl group and a but-2-ynamide moiety, which is known to influence its reactivity and biological interactions.

This compound exhibits various biological activities primarily through the following mechanisms:

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of CDKs
Apoptosis InductionInduces apoptosis in cancer cell lines
Radical ScavengingActs as a radical scavenger

Case Study 1: Apoptosis Induction

In a study examining the structure-activity relationship (SAR) of pyrimidine derivatives, compounds similar to this compound were tested for their ability to induce apoptosis in various cancer cell lines. The results indicated that modifications to the pyrimidine ring significantly affected the potency of apoptosis induction, with some derivatives achieving EC50 values in the nanomolar range .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of pyrimidine-based compounds on cyclin-dependent kinases. The findings suggested that N-(4,6-dimethylpyrimidin-2-yl)methyl derivatives could effectively inhibit CDK activity, leading to cell cycle arrest in cancerous cells .

Research Findings

Recent research highlights the potential of N-(4,6-dimethylpyrimidin-2-yl)methyl derivatives in medicinal chemistry:

  • Structural Modifications: Alterations to the pyrimidine and ynamide moieties can enhance biological activity and selectivity against specific targets.
  • Pharmacokinetics: Studies on similar compounds indicate favorable pharmacokinetic properties, including good absorption and distribution characteristics.
  • Therapeutic Applications: The compound shows promise for development as an anticancer agent or as a therapeutic for diseases involving dysregulated cell proliferation.

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